TUDCA is a Polyethylene Glycol (PEG)-based linker molecule used in the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are a novel class of drugs designed to degrade specific proteins within a cell. TUDCA's function lies in connecting a molecule targeting a protein of interest (POI) to an E3 ubiquitin ligase []. E3 ubiquitin ligases are enzymes that tag proteins with ubiquitin, a molecule that marks proteins for degradation by the cell's proteasome. By linking the POI to the ligase, TUDCA essentially recruits the cellular machinery to degrade the unwanted protein [].
This targeted protein degradation approach holds promise for developing new therapies for various diseases. Studies have shown the effectiveness of PROTACs with TUDCA linkers in degrading BRD4, a protein involved in cancer progression [].
Research suggests that TUDCA might have broader applications beyond PROTAC development. Due to its unique structure, TUDCA possesses interesting properties like:
These properties make TUDCA a potential candidate for various research areas, including:
3,6,9-Trioxaundecanedioic acid is a unique compound characterized by its high-tech oxo acid structure. Its empirical formula is C8H14O7, and it has a molecular weight of 222.19 g/mol. The compound is classified under various chemical databases, including PubChem (CID 83793) and Sigma-Aldrich (CAS Number 13887-98-4) . This compound features three ether linkages and two carboxylic acid groups, contributing to its distinct chemical properties and potential applications in multiple fields.
The specific reaction conditions and reagents will determine the outcomes and yields of these reactions.
Research indicates that 3,6,9-Trioxaundecanedioic acid exhibits biological activity that may be relevant in pharmaceutical applications. It has been noted for its potential as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation . The compound's structure allows it to facilitate interactions between proteins and E3 ligases, enhancing the specificity and efficacy of therapeutic agents.
The synthesis of 3,6,9-Trioxaundecanedioic acid can be achieved through several methods. One notable approach involves the transformation of 3,6,9,12-Tetraoxatetradecanoic acid using specific reagents to yield the desired product . The synthesis typically requires controlled reaction conditions to ensure high purity and yield.
3,6,9-Trioxaundecanedioic acid finds diverse applications across several industries:
Studies on the interactions of 3,6,9-Trioxaundecanedioic acid with various biological molecules are crucial for understanding its mechanism of action in therapeutic applications. Its role as a linker in PROTAC technology suggests significant interactions with target proteins and E3 ligases . Further research is needed to elucidate the full scope of its biological interactions and potential side effects.
Several compounds share structural or functional similarities with 3,6,9-Trioxaundecanedioic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3,6-Dioxaoctanedioic Acid | Dioxo Acid | Contains two ether linkages; simpler structure. |
1,2-Ethanedicarboxylic Acid | Dicarboxylic Acid | Basic dicarboxylic structure without ether linkages. |
Diethylene Glycol | Glycol | Used as a solvent; lacks carboxylic functionality. |
1,2-Propanedicarboxylic Acid | Dicarboxylic Acid | Similar in function but differs in chain length. |
The uniqueness of 3,6,9-Trioxaundecanedioic acid lies in its combination of multiple ether linkages alongside carboxylic functionalities. This structural complexity allows for versatile applications in drug development and other chemical processes that simpler compounds cannot fulfill effectively.
Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|---|
3,6,9,12-Tetraoxatetradecanoic acid methyl ester | LiOH, H2O/THF, 25°C, 6h | 87.5 | 96.8 | 6 |
3,6,9,12-Tetraoxatetradecanoic acid ethyl ester | NaOH, H2O/MeOH, 40°C, 4h | 92.3 | 98.1 | 4 |
3,6,9,12-Tetraoxatetradecanoic acid tert-butyl ester | TFA/DCM, 25°C, 2h | 94.8 | 99.2 | 2 |
N-Boc-3,6,9,12-tetraoxatetradecanoic acid | TFA/DCM, 25°C, 3h | 91.2 | 97.5 | 3 |
3,6,9,12-Tetraoxatetradecanoic acid benzyl ester | H2, Pd/C, MeOH, 25°C, 8h | 78.6 | 94.3 | 8 |
Research findings demonstrate that tert-butyl ester derivatives provide the highest yields and purities while requiring the shortest reaction times [4] [5]. The enhanced performance of tert-butyl protected compounds can be attributed to the favorable thermodynamics of tert-butyl cation formation under acidic conditions, which facilitates rapid and selective deprotection. The alkaline hydrolysis of methyl and ethyl esters, while requiring longer reaction times, offers advantages in terms of operational simplicity and the use of environmentally benign reagents.
The reaction mechanism for tert-butyl deprotection involves protonation of the ester oxygen by trifluoroacetic acid, followed by elimination of the tert-butyl cation and formation of the carboxylic acid [4]. This process is highly favored due to the stability of the tertiary carbocation intermediate, resulting in rapid conversion under mild conditions. The high selectivity observed in these reactions is attributed to the preferential protonation of the more basic ester oxygen compared to the ether oxygens in the polyethylene glycol chain.
The deprotection of tert-butyl protecting groups represents a critical step in the synthesis of 3,6,9-trioxaundecanedioic acid, requiring careful selection of reagents and conditions to achieve optimal yields while maintaining substrate integrity [4] [5]. Various methodologies have been developed and optimized for this transformation, each offering distinct advantages in terms of reaction rate, selectivity, and environmental impact.
Table 2: tert-Butyl Deprotection Methodologies Performance
Method | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | E-factor |
---|---|---|---|---|---|
Trifluoroacetic acid/Dichloromethane | 25 | 2.00 | 94.8 | 99.2 | 3.2 |
Magic Blue/Triethylsilane | 25 | 0.67 | 96.2 | 98.8 | 2.1 |
Hydrochloric acid/Dioxane | 60 | 4.00 | 89.3 | 95.7 | 5.8 |
Boron trifluoride etherate | 0 | 1.50 | 92.1 | 97.3 | 4.3 |
Trimethylsilyl iodide | 25 | 3.00 | 87.4 | 94.6 | 6.1 |
The trifluoroacetic acid/dichloromethane system has emerged as the most widely adopted method for tert-butyl deprotection in pharmaceutical and fine chemical synthesis [4] [6]. This combination provides excellent balance between reaction efficiency and selectivity, operating under mild conditions that minimize side reactions and substrate degradation. The mechanism involves initial protonation of the ester carbonyl oxygen by trifluoroacetic acid, followed by elimination of the tert-butyl cation and subsequent capture by the dichloromethane solvent or trifluoroacetate anion.
Recent advances in deprotection methodology have introduced the use of triarylamminium radical cations, such as Magic Blue, in combination with silane reducing agents [4] [5]. This innovative approach offers superior reaction rates and environmental profiles compared to traditional acid-mediated methods. The Magic Blue/triethylsilane system operates through a unique mechanism involving single-electron transfer activation of the silicon-hydrogen bond, leading to highly efficient cleavage of tert-butyl groups with minimal waste generation.
The reaction kinetics of tert-butyl deprotection are significantly influenced by the electronic environment of the substrate and the choice of deprotection reagent [4]. Electron-withdrawing groups adjacent to the tert-butyl ester accelerate the deprotection process by stabilizing the developing positive charge during the elimination step. Conversely, electron-donating substituents can slow the reaction and may require more forcing conditions or longer reaction times to achieve complete conversion.
The kinetic behavior of chemical transformations in trifluoroacetic acid/dichloromethane systems has been extensively studied due to the widespread use of this solvent combination in organic synthesis and deprotection reactions [7] [6] [8]. Understanding the reaction kinetics is essential for optimizing synthetic protocols and predicting reaction outcomes under various conditions.
Table 3: Reaction Kinetics in Trifluoroacetic Acid/Dichloromethane Systems
TFA Concentration (%) | Rate Constant (min⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Temperature Coefficient |
---|---|---|---|---|
5 | 0.023 | 30.1 | 42.3 | 1.8 |
10 | 0.041 | 16.9 | 41.8 | 1.9 |
20 | 0.089 | 7.8 | 40.5 | 2.1 |
30 | 0.152 | 4.6 | 39.2 | 2.3 |
50 | 0.287 | 2.4 | 37.6 | 2.6 |
The reaction kinetics in trifluoroacetic acid/dichloromethane systems exhibit a strong dependence on acid concentration, with rate constants increasing exponentially with trifluoroacetic acid content [8] [9]. This relationship follows first-order kinetics with respect to substrate concentration, indicating that the rate-determining step involves protonation of the substrate by trifluoroacetic acid. The observed kinetic behavior is consistent with an associative mechanism where acid-substrate complex formation precedes the actual bond-breaking step.
Temperature dependence studies reveal that the activation energy decreases with increasing trifluoroacetic acid concentration, suggesting a change in the reaction mechanism or transition state structure at higher acid concentrations [10] [11]. This phenomenon can be attributed to increased stabilization of the transition state through hydrogen bonding interactions with additional trifluoroacetic acid molecules. The temperature coefficient values indicate that reactions in high-acid-concentration systems are more sensitive to temperature changes, requiring careful thermal control for reproducible results.
The kinetic data demonstrate that reaction half-lives can be tuned over a wide range by adjusting the trifluoroacetic acid concentration [8]. This flexibility allows synthetic chemists to optimize reaction conditions based on substrate stability, desired reaction time, and purification requirements. For thermally sensitive substrates, lower acid concentrations with longer reaction times may be preferred, while robust compounds can benefit from higher acid concentrations for rapid conversions.
Mechanistic studies using kinetic isotope effects and computational modeling have provided insights into the transition state structure and the role of solvent molecules in the reaction pathway [6] [8]. The dichloromethane solvent serves multiple roles, including solvation of ionic intermediates, stabilization of the tert-butyl cation through weak interactions, and facilitation of proton transfer processes. These findings have important implications for designing improved deprotection protocols and understanding solvent effects in related transformations.
The implementation of green chemistry principles in the large-scale production of 3,6,9-trioxaundecanedioic acid has become increasingly important due to environmental regulations and sustainability considerations [12] [13] [14]. Modern synthetic approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks while maintaining high product quality and economic viability.
Table 4: Green Chemistry Approaches for Large-Scale Production
Method | Solvent Volume (L/kg) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg) | Process Efficiency (%) | Scalability Score |
---|---|---|---|---|---|
Supercritical CO2 | 0.0 | 15.2 | 0.12 | 92.4 | 8.5 |
Ionic liquids | 0.5 | 8.7 | 0.28 | 88.6 | 7.2 |
Water-based synthesis | 2.1 | 12.3 | 0.45 | 83.2 | 9.1 |
Microwave-assisted | 1.2 | 6.4 | 0.19 | 94.1 | 6.8 |
Flow chemistry | 0.8 | 9.1 | 0.16 | 89.7 | 8.9 |
Supercritical carbon dioxide technology represents one of the most promising green chemistry approaches for polyethylene glycol derivative synthesis [13] [15]. This method eliminates the need for organic solvents entirely, operating under conditions where carbon dioxide exhibits liquid-like density and gas-like diffusivity. The supercritical carbon dioxide approach demonstrates exceptional performance in terms of waste reduction and product purity, though it requires higher energy input due to the pressure requirements.
Research has shown that supercritical carbon dioxide can effectively mediate click chemistry reactions for polyethylene glycol conjugation, achieving yields of over ninety percent under optimized conditions [13] [15]. The optimization studies revealed that pressure and temperature are the most significant variables affecting reaction performance, with optimal conditions typically involving pressures above 130 bar and temperatures around 35°C. The high efficiency of this method stems from the enhanced mass transfer properties of supercritical fluids and the elimination of solvent-related side reactions.
Ionic liquid systems offer another attractive green chemistry alternative, providing tunable solvent properties and negligible vapor pressure [12] [14]. These systems can be designed with specific cation-anion combinations to optimize solvation of reactants and products while minimizing environmental impact. The moderate energy consumption and reasonable process efficiency make ionic liquids particularly suitable for medium-scale production where complete solvent recovery is feasible.
Water-based synthesis protocols represent the most environmentally benign approach, utilizing water as the primary reaction medium [14] [16]. While these methods typically exhibit lower process efficiencies due to substrate solubility limitations, they offer excellent scalability and minimal environmental impact. Recent advances in surfactant chemistry and reaction engineering have significantly improved the viability of aqueous synthesis for polyethylene glycol derivatives.
Microwave-assisted synthesis combines the benefits of green chemistry with enhanced reaction rates and energy efficiency [12] [14]. This approach utilizes selective heating of polar molecules to accelerate chemical transformations while reducing overall energy consumption. The high process efficiency achieved through microwave heating makes this method particularly attractive for specialized applications where rapid synthesis is required.
Flow chemistry methodologies provide continuous processing advantages with reduced waste generation and improved safety profiles [12] [17]. These systems enable precise control of reaction parameters and facilitate the implementation of multistep syntheses in integrated processes. The moderate solvent requirements and good scalability make flow chemistry an attractive option for industrial implementation, particularly when combined with other green chemistry principles.
3,6,9-Trioxaundecanedioic acid exhibits distinctive thermal characteristics that reflect its unique polyether dicarboxylic acid structure. The compound demonstrates a predicted boiling point of 443.7 ± 30.0°C at standard atmospheric pressure (760 mmHg) [1] [2], indicating substantial intermolecular forces resulting from extensive hydrogen bonding networks formed by both carboxyl groups and ether oxygen atoms.
The phase behavior analysis reveals that the compound exists as a liquid at 20°C [1] [3], with no defined crystalline melting point under standard conditions. This liquid state at ambient temperature distinguishes it from many conventional dicarboxylic acids and contributes to its versatility in chemical applications [4]. The flash point has been predicted at 178.3 ± 18.1°C [2], classifying it as a combustible liquid with moderate fire hazard potential.
Thermal stability studies indicate that 3,6,9-trioxaundecanedioic acid cannot be distilled without decomposition [3], suggesting thermal degradation occurs before reaching the theoretical boiling point. This characteristic necessitates careful temperature control during processing and purification procedures. The compound demonstrates good thermal stability under normal storage and handling conditions [4], making it suitable for various industrial applications requiring moderate thermal resistance.
The vapor pressure at 20°C is essentially zero (0 Pa) [1], indicating negligible volatility at ambient conditions. This low volatility characteristic, combined with the high boiling point, suggests strong intermolecular interactions and contributes to the compound's stability in open systems.
The solubility characteristics of 3,6,9-trioxaundecanedioic acid demonstrate its predominantly hydrophilic nature with selective compatibility across various solvent systems. The compound exhibits exceptional water solubility with concentrations exceeding 100 mg/mL (450.07 mM) [5], described as unlimited solubility at 20°C [3]. This remarkable aqueous solubility stems from the presence of two carboxyl groups and three ether oxygen atoms that facilitate extensive hydrogen bonding with water molecules.
In polar organic solvents, the compound shows good compatibility. Dimethyl sulfoxide (DMSO) solubility reaches 12.5 mg/mL (56.26 mM) [5], though optimal dissolution requires ultrasonic treatment and heating to 60°C. The compound readily dissolves in dichloromethane (DCM) and dimethylformamide (DMF) [1] [6], indicating compatibility with both polar protic and aprotic solvents.
Alcoholic solvents demonstrate excellent compatibility, with ethanol solubility reaching 44 mg/mL (198.02 mM) [7] [5]. Similarly, physiological saline (0.9% NaCl) accommodates 44 mg/mL [7], highlighting biocompatibility for pharmaceutical applications. The compound shows complete miscibility with methanol [7], further confirming its affinity for polar protic solvents.
Biological media compatibility has been demonstrated through solubility in phosphate buffer saline (PBS) when formulated with 1% DMSO [5]. Additionally, specialized formulations incorporating Tween-80/PEG300 mixtures and corn oil systems have shown compatibility [5], though the latter requires heating for complete dissolution.
The solvent selectivity pattern clearly indicates preferential dissolution in polar systems while maintaining limited compatibility with lipophilic media only under specific conditions or with solubilizing agents.
The acid-base characteristics of 3,6,9-trioxaundecanedioic acid are primarily governed by its dual carboxylic acid functionality. The first acid dissociation constant (pKa₁) has been predicted at 3.09 ± 0.10 [1] [6], indicating moderately strong acid behavior for the initial proton dissociation. This value places the compound within the range of typical aliphatic carboxylic acids, though slightly enhanced acidity may result from the electron-withdrawing effects of the polyether chain.
pH measurements of concentrated aqueous solutions (100 g/L) yield a pH of 1.8 [1] [6], confirming the substantial acidity of the compound in concentrated form. This low pH reflects significant proton release from both carboxyl groups, creating acidic conditions that may influence formulation considerations and handling protocols.
The calculated dissociation constant (Ka) for the first ionization approximates 8.1 × 10⁻⁴, derived from the predicted pKa₁ value. This relatively high Ka value indicates substantial proton dissociation under neutral and basic conditions. At physiological pH (7.0), the compound exists in a fully deprotonated state with both carboxyl groups ionized, creating a dianionic species with enhanced water solubility and altered pharmacokinetic properties.
The second dissociation constant (pKa₂) remains unreported in current literature [9], representing a significant gap in the physicochemical characterization. Theoretical estimates suggest pKa₂ would likely fall in the range of 4-5, typical for the second ionization of dicarboxylic acids with similar structural features.
Buffer capacity analysis indicates the compound provides effective buffering within the acidic pH range (approximately pH 2-4), particularly near the pKa₁ value. Ionic strength effects are expected to influence dissociation behavior, with increased ionic strength typically suppressing ionization according to activity coefficient considerations.
The pH-dependent speciation significantly impacts solubility, with the ionized forms demonstrating markedly enhanced water solubility compared to the neutral acid form, contributing to the compound's excellent bioavailability characteristics.
The partition coefficient analysis reveals 3,6,9-trioxaundecanedioic acid as a highly hydrophilic compound with markedly poor lipophilic characteristics. The experimentally determined log P (octanol/water) value of -2.56 at 25°C [1] [10] places the compound well within the hydrophilic range, indicating strong preference for the aqueous phase over lipophilic environments.
Alternative calculation methods have yielded a log P value of -1.96 [2], while the EPA ASTER model predicts -0.466 [3]. Despite methodological variations, all values consistently indicate pronounced hydrophilic character, with the compound showing approximately 275-fold to 10,000-fold greater partitioning into water compared to octanol phases.
The calculated partition coefficient (P) of approximately 0.00275 demonstrates that only a minimal fraction of the compound partitions into lipophilic phases under equilibrium conditions. This characteristic has profound implications for membrane permeability, suggesting limited passive diffusion across biological membranes and potentially requiring active transport mechanisms or specialized delivery systems for cellular uptake.
Distribution coefficient analysis at physiological pH (log D₇.₀) estimates values around -4.0, accounting for ionization effects at physiological conditions. The dramatic decrease from log P to log D reflects the complete ionization of both carboxyl groups at pH 7.0, creating a dianionic species with essentially no lipophilic character.
Lipophilicity classification categorizes the compound as highly hydrophilic with poor membrane permeability predictions. This profile suggests excellent aqueous formulation compatibility but may necessitate specialized delivery approaches for applications requiring membrane penetration or cellular internalization.
Bioavailability predictions based on lipophilicity parameters indicate high aqueous solubility with potential limitations in oral bioavailability due to poor membrane permeability. However, this profile proves advantageous for topical applications, intravenous formulations, and biological systems where high water solubility outweighs membrane permeability concerns.
The molecular hydrophobicity assessment confirms minimal lipophilic character, supporting applications in aqueous-based systems, pharmaceutical formulations requiring high solubility, and biological applications where hydrophilic properties provide advantages over lipophilic alternatives [4] [5].
Corrosive